(5Z)-2-(3-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
“(5Z)-2-(3-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-2-(3-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves the condensation of 3-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base, followed by cyclization with thiosemicarbazide. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the double bond in the benzylidene moiety, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitrating agents (HNO3) or halogenating agents (Cl2, Br2) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce a fully saturated benzylidene derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiazolo[3,2-b][1,2,4]triazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “(5Z)-2-(3-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” would depend on its specific biological activity. Generally, such compounds might inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(3-chlorophenyl)-5-(benzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(3-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of “(5Z)-2-(3-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific substitution pattern, which could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H16ClN3O4S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16ClN3O4S/c1-26-14-7-11(8-15(27-2)17(14)28-3)9-16-19(25)24-20(29-16)22-18(23-24)12-5-4-6-13(21)10-12/h4-10H,1-3H3/b16-9- |
InChI Key |
JONPEZMXPZDKON-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
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